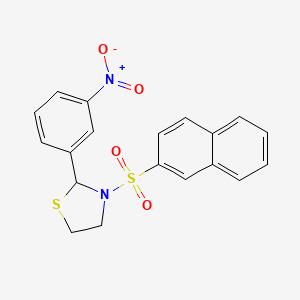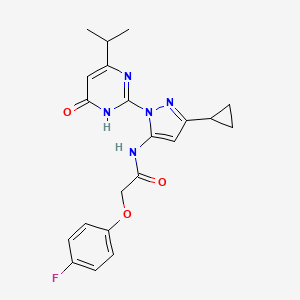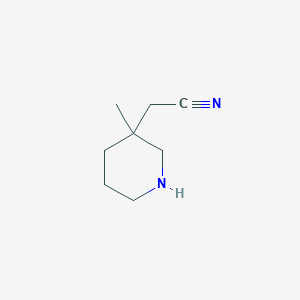
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, also known as 4-DCBT, is an organic compound that has been studied extensively for its potential use in scientific research. 4-DCBT is a derivative of pyrrole and has been used in a variety of laboratory experiments, including those related to drug discovery, enzyme inhibition, and protein-protein interactions.
Scientific Research Applications
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has been studied extensively for its potential use in a variety of scientific research applications. It has been shown to have potential as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been studied for its potential use as a drug discovery tool, as it can be used to identify new compounds that can bind to proteins. Additionally, this compound has been studied for its potential use in protein-protein interactions, as it can be used to study the interactions between two proteins.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, such as COX-2, and inhibits their activity. This inhibition of activity can lead to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the activity of enzymes, such as COX-2. Inhibition of COX-2 activity has been shown to have potential anti-inflammatory effects, as COX-2 is involved in the production of inflammatory mediators. Additionally, this compound has been studied for its potential to inhibit the activity of other enzymes involved in the production of hormones, such as aromatase. Inhibition of aromatase activity has been shown to have potential anti-estrogenic effects.
Advantages and Limitations for Lab Experiments
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be conducted quickly and at room temperature. Additionally, this compound has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying enzyme inhibition. However, this compound does have some limitations. It is not yet fully understood how this compound binds to proteins and enzymes, making it difficult to predict its effects in certain situations. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential uses.
Future Directions
There are several potential future directions for the study of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide. More research is needed to fully understand its mechanism of action, as well as its potential effects on other enzymes and proteins. Additionally, more research is needed to determine its potential use in drug discovery and protein-protein interactions. Additionally, further studies are needed to determine the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-estrogenic agent. Finally, more research is needed to determine the potential toxicity of this compound, as well as its potential side effects.
Synthesis Methods
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can be synthesized by reacting 2,4-dichlorobenzoyl chloride with N-tetrahydro-2-furanylmethyl-1H-pyrrole-2-carboxamide. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The reaction is typically conducted at room temperature and can be completed in a few hours.
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-11-3-4-13(14(19)7-11)16(22)10-6-15(20-8-10)17(23)21-9-12-2-1-5-24-12/h3-4,6-8,12,20H,1-2,5,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCXVLUSRARPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-Hydroxy-5-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2949773.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)
![methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2949778.png)
